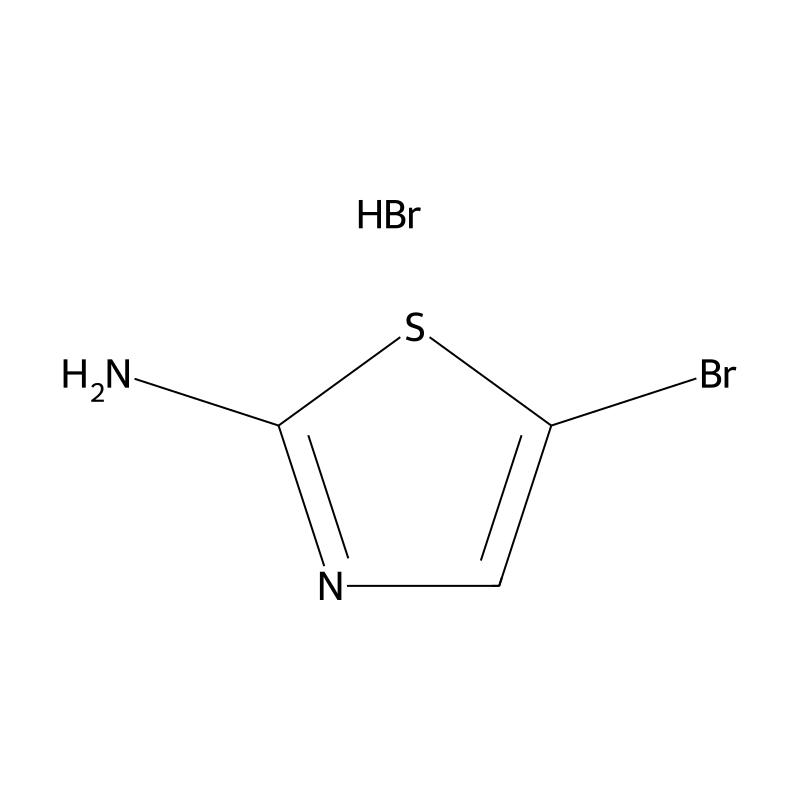

2-Amino-5-bromothiazole hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

The presence of the thiazole ring system suggests 2-Amino-5-bromothiazole hydrobromide could serve as a building block for the synthesis of more complex molecules containing the thiazole moiety. Thiazole rings are found in various biologically active compounds, including medications and natural products [].

Bioisostere Scaffold

The thiazole ring can mimic the properties of other five-membered heterocyclic rings, such as imidazole and pyrazole. This property allows researchers to explore 2-Amino-5-bromothiazole hydrobromide as a scaffold for designing new drugs with similar biological targets but potentially improved properties [].

Antimicrobial Activity

Further research is needed, but some studies suggest that certain thiazole derivatives exhibit antimicrobial activity []. The presence of the bromine atom and the amino group in 2-Amino-5-bromothiazole hydrobromide might warrant investigation into its potential antimicrobial properties.

2-Amino-5-bromothiazole hydrobromide is a chemical compound with the molecular formula C₃H₄Br₂N₂S and a molecular weight of approximately 259.95 g/mol. It is classified as a hydrobromide salt of 2-amino-5-bromothiazole, which features a thiazole ring substituted with an amino group and a bromine atom. This compound appears as a light yellow to light brown crystalline powder and is hygroscopic in nature, meaning it can absorb moisture from the environment .

- Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Amination reactions: The amino group can undergo acylation or alkylation, allowing for the synthesis of more complex molecules.

- Condensation reactions: It can react with carbonyl compounds to form imines or other nitrogen-containing heterocycles.

Research indicates that 2-amino-5-bromothiazole hydrobromide exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial agent: It shows activity against various bacterial strains.

- Anticancer properties: Some studies suggest it may inhibit tumor cell proliferation, although specific mechanisms require further investigation.

- Enzyme inhibition: The compound has been evaluated for its ability to inhibit certain enzymes, which may have implications in drug development.

The synthesis of 2-amino-5-bromothiazole hydrobromide generally involves several steps:

- Formation of thiazole ring: Starting materials such as thiourea and α-bromoacetophenone are reacted under acidic conditions to form the thiazole framework.

- Bromination: The thiazole derivative is then brominated using bromine or other brominating agents to introduce the bromine atom at the 5-position.

- Hydrobromide formation: The final step involves treating the resulting compound with hydrobromic acid to form the hydrobromide salt.

2-Amino-5-bromothiazole hydrobromide finds its applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Agriculture: Used in developing agrochemicals, particularly fungicides and herbicides.

- Material Science: Explored for potential applications in polymers and dyes due to its unique chemical structure.

Studies on interaction mechanisms involving 2-amino-5-bromothiazole hydrobromide have revealed:

- Protein binding: Investigations into how this compound interacts with proteins may provide insights into its biological effects.

- Receptor binding assays: These studies help elucidate its potential therapeutic targets, particularly in cancer and infectious diseases.

Several compounds share structural similarities with 2-amino-5-bromothiazole hydrobromide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-bromothiazole | C₃H₄BrN₂S | Substituted at position 4; different biological activity. |

| 5-Bromo-1,3-thiazol-2-amine | C₃H₃BrN₂S | Lacks amino group; used as a precursor in synthesis. |

| 2-Amino-thiazole | C₃H₄N₂S | No bromine substitution; broader applications in drugs. |

Uniqueness

What distinguishes 2-amino-5-bromothiazole hydrobromide is its specific bromination pattern combined with the amino group, which enhances its reactivity and biological profile compared to its analogs. This unique structure contributes to its potential applications in medicinal chemistry and agricultural sciences.

GHS Hazard Statements

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant